ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
Description
ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a synthetic organic compound featuring a quinoline core substituted with an ethyl group at position 6 and a 4-methylbenzenesulfonyl group at position 2. The quinoline moiety is linked to a piperidine ring via position 4, with an ethyl carboxylate ester at the piperidine-4-carboxylate position. The compound’s design emphasizes steric and electronic modulation through its substituents, which may influence solubility, bioavailability, and binding affinity .
Properties
IUPAC Name |
ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-19-8-11-23-22(16-19)25(28-14-12-20(13-15-28)26(29)32-5-2)24(17-27-23)33(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,20H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBSHOLKHPOIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline scaffold . The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the sulfonylation of the quinoline core with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline and piperidine rings .
Scientific Research Applications
ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzenesulfonyl group can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Key Observations:
Quinoline vs. Quinoxaline Cores: The target compound and ’s quinolinone derivative share a nitrogen-containing aromatic core, whereas the quinoxaline-based compound in exhibits a fused bicyclic structure, which may alter π-π stacking interactions and electronic properties .
Sulfonyl Group Variations : The 4-methylbenzenesulfonyl group in the target compound contrasts with the 4-isopropylbenzenesulfonyl () and 4-methoxyphenylsulfonyl () groups. These differences impact steric bulk and electron-withdrawing/donating effects, influencing receptor binding or solubility .
Biological Activity
Ethyl 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer therapy and neurodegenerative diseases. This article explores its biological activity, synthesizing data from various research studies and reviews.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C_{21}H_{26}N_{2}O_{3}S
- Molecular Weight : 378.51 g/mol
The compound features a piperidine ring, a quinoline moiety, and a sulfonyl group, which are key elements contributing to its biological properties.
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. The mechanism of action appears to involve the inhibition of various signaling pathways associated with tumor progression.
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value in the micromolar range against FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and the inhibition of NF-kB signaling, which is crucial in cancer cell survival and proliferation .
2. Neuroprotective Effects
The piperidine structure is known to enhance blood-brain barrier permeability, making this compound a candidate for neurodegenerative disease therapies.
- Cholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is beneficial in Alzheimer's disease treatment. Inhibition of AChE leads to increased levels of acetylcholine, improving cognitive function in affected individuals .
- Antioxidant Properties : Studies have suggested that the compound exhibits antioxidant activity, potentially protecting neuronal cells from oxidative stress .
Case Studies and Experimental Results
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | IC50 values in micromolar range against FaDu cells; apoptosis induction observed. |
| Study B | Neuroprotection | Inhibition of AChE; potential cognitive enhancement in animal models. |
| Study C | Antioxidant | Significant reduction in oxidative stress markers in neuronal cell cultures. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where piperidine derivatives are combined with quinoline and sulfonamide components. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE, and how can reaction conditions be controlled to maximize yield?
- The compound is synthesized via multi-step reactions, including sulfonylation of the quinoline core, piperidine ring formation, and esterification. Key steps involve:
- Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with the quinoline precursor under anhydrous conditions (e.g., dry DMF) at 60–80°C .
- Piperidine coupling : Introducing the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled pH .
- Esterification : Ethyl chloroformate or ethanol-mediated ester formation under reflux .
- Yield optimization requires precise temperature control, solvent selection (e.g., dichloromethane for sulfonylation), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., sulfonyl group at C3, ethyl at C6) and piperidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical for pharmacological studies) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C28H31N2O4S, ~515.6 g/mol) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-quinoline junction .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorescence-based substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) with Scatchard analysis for affinity quantification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data for this compound?
- Systematic analog synthesis : Modify the sulfonyl group (e.g., replace 4-methyl with halogens) or piperidine carboxylate to assess potency shifts .
- Data normalization : Control for assay variability (e.g., cell passage number, serum concentration) using reference compounds like chloroquine for antimalarial comparisons .
- Orthogonal assays : Validate antimicrobial activity discrepancies via both broth microdilution (MIC) and time-kill kinetics .
Q. What computational strategies are effective in predicting target interactions for this quinoline-piperidine hybrid?
- Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., topoisomerase II) to map sulfonyl and ethyl groups’ roles in binding .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of piperidine carboxylate interactions .
- Pharmacophore modeling : Identify essential features (e.g., sulfonyl acceptor, quinoline aromaticity) using Schrödinger’s Phase .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical development?
- Prodrug design : Replace the ethyl ester with pivaloyloxymethyl (POM) groups to enhance intestinal absorption .
- Nanocarrier systems : Encapsulate in PLGA nanoparticles for sustained release, improving half-life in rodent models .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots (e.g., piperidine N-demethylation) .
Q. What experimental approaches can reconcile contradictory data on this compound’s mechanism of action (MoA)?
- CRISPR-Cas9 gene knockout : Validate suspected targets (e.g., STAT3) in isogenic cell lines to confirm pathway specificity .
- Transcriptomic profiling : RNA-seq analysis post-treatment to identify differentially expressed genes (e.g., apoptosis regulators) .
- Chemical proteomics : Use affinity-based probes to capture off-target interactions contributing to variability .
Methodological Considerations
- Synthesis reproducibility : Ensure anhydrous conditions for sulfonylation (moisture >0.1% reduces yield by 20–30%) .
- Assay controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-experimental variability .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HPLC files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
